(6-Isobutoxypyrimidin-4-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[6-(2-methylpropoxy)pyrimidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7(2)5-13-9-3-8(4-10)11-6-12-9/h3,6-7H,4-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUTZNJAWDAIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=NC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Isobutoxypyrimidin 4 Yl Methanamine
Historical and Current Strategies for Pyrimidine (B1678525) Core Formation
The construction of the pyrimidine ring is a well-established field in organic synthesis, with a rich history of named reactions and methodologies. Traditionally, the most common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N synthon. This fundamental strategy, often referred to as the Prinzbach synthesis, has been the workhorse for accessing a wide array of substituted pyrimidines.
Historically, these reactions were often carried out under harsh conditions, utilizing strong acids or bases and high temperatures, leading to concerns regarding functional group tolerance and environmental impact. Over the years, significant advancements have been made to render these syntheses more efficient and milder.
Current strategies for pyrimidine core formation often employ transition-metal catalysis, microwave-assisted organic synthesis (MAOS), and multicomponent reactions (MCRs). rasayanjournal.co.inbenthamdirect.com These modern techniques offer several advantages, including shorter reaction times, higher yields, and improved selectivity. For instance, palladium-catalyzed cross-coupling reactions have enabled the direct arylation and alkylation of pyrimidine precursors, expanding the accessible chemical space. rhhz.netmdpi.com MCRs, by combining three or more reactants in a single pot, provide a highly atom-economical and convergent approach to complex pyrimidine structures. rasayanjournal.co.in
A comparative overview of historical and current strategies is presented in the table below:
| Strategy | Typical Conditions | Advantages | Disadvantages |
| Classical Condensation | Strong acid/base, high temperature | Readily available starting materials | Harsh conditions, low functional group tolerance |
| Transition-Metal Catalysis | Palladium, Copper, etc. catalysts | Mild conditions, high functional group tolerance | Catalyst cost and toxicity |
| Microwave-Assisted Synthesis | Microwave irradiation | Rapid reaction times, often higher yields | Specialized equipment required |
| Multicomponent Reactions | One-pot synthesis | High atom economy, operational simplicity | Optimization can be complex |
Targeted Synthesis of (6-Isobutoxypyrimidin-4-yl)methanamine
The synthesis of this compound requires a strategic approach to introduce the isobutoxy group at the 6-position and the methanamine moiety at the 4-position of the pyrimidine ring. A plausible and efficient synthetic route starts from a readily available precursor like 4,6-dichloropyrimidine (B16783).
Strategies for Isobutoxy Group Introduction
The introduction of the isobutoxy group is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. Treating 4,6-dichloropyrimidine with sodium isobutoxide, generated in situ from isobutanol and a strong base like sodium hydride, would lead to the substitution of one of the chlorine atoms. The regioselectivity of this reaction is a critical aspect to consider. Generally, in 4,6-dihalopyrimidines, the C4 and C6 positions are electronically equivalent. However, the presence of substituents can influence the reactivity of these positions. wuxiapptec.com In the absence of directing groups, a mixture of 4-chloro-6-isobutoxypyrimidine (B8455748) and 2-chloro-4-isobutoxypyrimidine might be expected if starting from 2,4-dichloropyrimidine, though the 4-position is generally more reactive. wuxiapptec.comnih.gov For 4,6-dichloropyrimidine, monosubstitution is the primary goal.
Key parameters for this reaction include the choice of solvent (typically a polar aprotic solvent like DMF or THF), temperature, and the stoichiometry of the alkoxide. Careful control of these conditions is necessary to favor monosubstitution and minimize the formation of the disubstituted product.
Methodologies for Methanamine Moiety Elaboration
Once 4-chloro-6-isobutoxypyrimidine is obtained, the next step involves the elaboration of the methanamine moiety at the 4-position. Several synthetic strategies can be envisioned for this transformation:
Direct Amination: While direct displacement of the remaining chlorine with ammonia (B1221849) or a protected amine is possible, it often requires harsh conditions and may lead to side reactions. A more controlled approach involves the use of palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig amination), which can proceed under milder conditions with a broader range of amine nucleophiles. rhhz.net
Conversion to a Nitrile followed by Reduction: A common and reliable method involves the conversion of the 4-chloro group to a 4-cyano group via a nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN). The resulting 6-isobutoxypyrimidine-4-carbonitrile can then be reduced to the desired methanamine using various reducing agents, such as lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2/Raney Ni or Pd/C), or other hydride reagents. ias.ac.in
From a Carboxaldehyde via Reductive Amination: An alternative route involves the conversion of the 4-chloro group to a 4-formyl group (carboxaldehyde). This can be achieved through various methods, including the reaction with a formylating agent or through a multi-step sequence. The resulting 6-isobutoxypyrimidine-4-carboxaldehyde can then be subjected to reductive amination. wikipedia.orgharvard.edumasterorganicchemistry.com This one-pot procedure involves the reaction of the aldehyde with an amine source (e.g., ammonia or ammonium (B1175870) acetate) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). commonorganicchemistry.com
A summary of potential synthetic routes is provided in the table below:
| Starting Material | Key Intermediate(s) | Final Step | Key Reagents |
| 4,6-Dichloropyrimidine | 4-Chloro-6-isobutoxypyrimidine | Palladium-catalyzed amination | Sodium isobutoxide, Pd catalyst, Amine |
| 4,6-Dichloropyrimidine | 6-Isobutoxypyrimidine-4-carbonitrile | Reduction of nitrile | Sodium isobutoxide, NaCN, LiAlH4 or H2/Catalyst |
| 4,6-Dichloropyrimidine | 6-Isobutoxypyrimidine-4-carboxaldehyde | Reductive amination | Sodium isobutoxide, Formylating agent, NH3, NaBH3CN |
Optimization of Reaction Conditions and Yields
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Polar aprotic solvents are generally preferred for SNAr reactions.
Temperature: Reaction temperatures need to be carefully controlled to promote the desired reaction while minimizing side reactions and decomposition.
Catalyst: For catalytic reactions, the choice of catalyst and ligand is crucial for achieving high yields and selectivity. mdpi.com
Stoichiometry: The molar ratios of reactants and reagents must be optimized to ensure complete conversion and minimize waste.
Work-up and Purification: Efficient work-up and purification procedures are essential for obtaining the final product in high purity.
Regio- and Stereoselectivity in Pyrimidinylmethanamine Synthesis
Regioselectivity is a major consideration in the synthesis of this compound, particularly in the initial functionalization of 4,6-dichloropyrimidine. As mentioned, the C4 and C6 positions are electronically similar, and achieving selective monosubstitution with sodium isobutoxide is critical. The regioselectivity of nucleophilic attack on dichloropyrimidines can be influenced by the nature of the nucleophile and the presence of other substituents on the ring. wuxiapptec.comnih.gov For instance, the reaction of 2,4-dichloropyrimidines with certain nucleophiles shows a preference for substitution at the C4 position. acs.org In the case of 4,6-dichloropyrimidine, while the positions are equivalent in the starting material, the introduction of the first substituent can electronically influence the reactivity of the remaining halogenated position for subsequent reactions.
Stereoselectivity is not a factor in the synthesis of the achiral target molecule this compound. However, if chiral starting materials were used or if a chiral center were to be introduced, for example, through the use of a chiral reducing agent or catalyst, then the stereochemical outcome of the reaction would become a critical parameter to control. For instance, the catalytic enantioselective synthesis of α-chiral amines is a well-developed field and could be applied to produce chiral derivatives of the target compound if desired. nih.govnih.gov
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. rasayanjournal.co.inbenthamdirect.comnih.gov Several aspects of the synthesis can be optimized to align with these principles:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key goal. Multicomponent reactions are particularly advantageous in this regard.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. rasayanjournal.co.in
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating methods. benthamdirect.com
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can often be recycled and reused. Palladium-catalyzed reactions, while using a precious metal, are highly efficient and can be performed at low catalyst loadings. rhhz.net
Waste Prevention: Optimizing reaction conditions to maximize yield and minimize byproduct formation is essential for waste prevention.
The following table highlights potential green chemistry improvements for the synthesis of this compound:
| Conventional Approach | Green Alternative | Green Chemistry Principle |
| Use of hazardous solvents (e.g., DMF) | Use of greener solvents (e.g., ethanol, water) | Safer Solvents |
| Conventional heating | Microwave-assisted synthesis | Energy Efficiency |
| Stoichiometric reagents | Catalytic methods (e.g., Pd-catalysis) | Catalysis |
| Multi-step synthesis | One-pot or tandem reactions | Atom Economy, Waste Prevention |
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.
Flow Chemistry and Continuous Processing Approaches for Synthetic Scale-Up
While specific literature detailing the continuous flow synthesis of this compound is not yet prevalent, a prospective analysis based on established flow chemistry principles for analogous heterocyclic systems provides a clear pathway for its development. A plausible synthetic route amenable to continuous processing would likely involve two key transformations: a nucleophilic aromatic substitution (SNAr) to introduce the isobutoxy group, followed by the reduction of a nitrile to the primary amine.
A proposed retrosynthetic analysis suggests that this compound could be synthesized from a suitable precursor such as 6-chloropyrimidine-4-carbonitrile (B1289307). The synthesis would proceed via two main steps:
Nucleophilic Aromatic Substitution (SNAr): Reaction of 6-chloropyrimidine-4-carbonitrile with isobutanol in the presence of a suitable base to form 6-isobutoxypyrimidine-4-carbonitrile.
Nitrile Reduction: Subsequent reduction of the nitrile group to the aminomethyl group.
The implementation of these steps in a continuous flow setup offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purity. nih.govresearchgate.net
Step 1: Continuous Flow Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a well-documented transformation in flow chemistry. nih.govresearchgate.netnih.gov For the synthesis of 6-isobutoxypyrimidine-4-carbonitrile, a heated flow reactor would be employed. A solution of 6-chloropyrimidine-4-carbonitrile and a suitable base (e.g., sodium isobutoxide, generated in situ or pre-formed) in a high-boiling point solvent would be pumped through a heated coil or microreactor. The elevated temperatures and pressures achievable in a sealed flow system can significantly accelerate the reaction rate, reducing the residence time required compared to batch conditions.
| Parameter | Hypothetical Batch Process | Hypothetical Flow Process |
| Reactor | Jacketed Glass Reactor | Heated Coil Reactor (e.g., PFA, SS316) |
| Temperature | 80-100 °C | 120-160 °C |
| Pressure | Atmospheric | 10-20 bar |
| Reaction Time | 6-12 hours | 10-30 minutes (residence time) |
| Work-up | Batch extraction and purification | In-line liquid-liquid extraction |
Step 2: Continuous Flow Nitrile Reduction
The reduction of the nitrile to the primary amine can be achieved using various methods, including catalytic hydrogenation. In a continuous flow setup, this is typically performed in a packed-bed reactor containing a heterogeneous catalyst (e.g., Raney nickel, palladium on carbon). A solution of 6-isobutoxypyrimidine-4-carbonitrile would be passed through the heated catalyst bed along with a stream of hydrogen gas. This approach, known as trickle-bed hydrogenation, allows for excellent control over reaction parameters and minimizes the risks associated with handling pyrophoric catalysts in large-scale batch reactors.
| Parameter | Hypothetical Batch Process | Hypothetical Flow Process |
| Reactor | Stirred Autoclave | Packed-Bed Reactor (Trickle-Bed) |
| Catalyst | Slurry (e.g., Raney Ni) | Solid-supported (e.g., Pd/C) |
| H₂ Pressure | 50-100 bar | 20-50 bar |
| Reaction Time | 12-24 hours | 5-20 minutes (residence time) |
| Catalyst Handling | Filtration post-reaction (hazardous) | Contained within the reactor |
The integration of these two steps into a telescoped continuous process, where the output from the SNAr reactor is directly fed into the nitrile reduction reactor (potentially with an intermediate purification or solvent-swapping step), represents the pinnacle of process intensification for the synthesis of this compound. Such an integrated system would offer a streamlined, efficient, and safer manufacturing process for this valuable chemical intermediate.
Chemical Reactivity and Mechanistic Investigations of 6 Isobutoxypyrimidin 4 Yl Methanamine
Reactivity Profiles of the Primary Amine Functionality
The primary amine of the (6-Isobutoxypyrimidin-4-yl)methanamine moiety is a versatile functional group that readily participates in a variety of reactions characteristic of aliphatic amines. Its nucleophilic nature allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, making it a key site for derivatization.
Common reactions involving the primary amine include acylation, alkylation, and Schiff base formation. Acylation with acyl chlorides or anhydrides in the presence of a base affords the corresponding amides. Alkylation, typically with alkyl halides, can lead to the formation of secondary and tertiary amines, although control of the degree of alkylation can be challenging. The reaction with aldehydes and ketones yields imines, also known as Schiff bases, which can be further reduced to secondary amines.
Table 1: Representative Reactions of the Primary Amine Functionality
| Reaction Type | Reagent | Product | Conditions |
| Acylation | Acetyl chloride | N-((6-Isobutoxypyrimidin-4-yl)methyl)acetamide | Base (e.g., triethylamine), aprotic solvent |
| Alkylation | Methyl iodide | (6-Isobutoxypyrimidin-4-yl)-N-methylmethanamine | Base (e.g., K2CO3), polar aprotic solvent |
| Reductive Amination | Acetone, NaBH(OAc)3 | N-Isopropyl-(6-isobutoxypyrimidin-4-yl)methanamine | Dichloroethane |
| Sulfonylation | p-Toluenesulfonyl chloride | N-((6-Isobutoxypyrimidin-4-yl)methyl)-4-methylbenzenesulfonamide | Base (e.g., pyridine), CH2Cl2 |
This table presents illustrative examples based on general principles of amine reactivity, as specific experimental data for this compound is not extensively documented in publicly available literature.
Electrophilic and Nucleophilic Reactions of the Pyrimidine (B1678525) Ring System
The pyrimidine ring in this compound is an electron-deficient heterocycle, a characteristic that significantly influences its reactivity. The presence of two nitrogen atoms in the ring reduces the electron density, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution.
Electrophilic Substitution: Direct electrophilic substitution on the pyrimidine ring is challenging due to its electron-poor nature. However, the existing substituents can influence the regioselectivity of such reactions if they do occur. The isobutoxy group is an activating group, directing electrophiles to the ortho and para positions. In this case, the C5 position of the pyrimidine ring is the most likely site for electrophilic attack, should the reaction conditions be forcing enough to overcome the inherent lack of reactivity.
Nucleophilic Aromatic Substitution (SNAr): The electron deficiency of the pyrimidine ring makes it a good candidate for nucleophilic aromatic substitution, particularly if a suitable leaving group is present. While the isobutoxy group is not an ideal leaving group, displacement by strong nucleophiles under harsh conditions is conceivable. More commonly, SNAr reactions are observed on pyrimidine rings bearing halogens or other good leaving groups. In the context of this compound, modification of the ring would likely first involve introduction of a leaving group.
Transformations Involving the Isobutoxy Substituent
The isobutoxy group is an ether linkage and is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions, typically involving reagents like hydrogen bromide (HBr) or hydrogen iodide (HI), to yield the corresponding pyrimidinol and isobutyl halide. This dealkylation reaction is a common transformation for alkoxy-substituted heterocycles.
Table 2: Potential Transformation of the Isobutoxy Substituent
| Reaction Type | Reagent | Product | Conditions |
| Ether Cleavage | HBr (concentrated) | 6-(Aminomethyl)pyrimidin-4-ol | Reflux |
This table illustrates a potential reaction based on established ether cleavage methodologies. Specific experimental validation for this compound is not widely reported.
Mechanistic Studies of Key Reactions (e.g., Reaction Pathways, Transition States)
While specific mechanistic studies for reactions involving this compound are not extensively available in the literature, the mechanisms of its characteristic reactions can be inferred from well-established principles of organic chemistry.
Acylation of the Primary Amine: This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of the leaving group (e.g., chloride) yields the amide product.
Nucleophilic Aromatic Substitution (Hypothetical): If a leaving group were present on the pyrimidine ring, nucleophilic aromatic substitution would likely proceed through an SNAr mechanism. This involves the addition of a nucleophile to the electron-deficient ring to form a resonance-stabilized Meisenheimer complex. The departure of the leaving group in the subsequent step restores the aromaticity of the ring. The stability of the Meisenheimer complex, and thus the reaction rate, is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens.
Derivatization Potential through Functional Group Interconversions
The presence of multiple functional groups in this compound provides numerous opportunities for derivatization through functional group interconversions.
The primary amine can be converted into a wide array of other functional groups. For instance, it can be transformed into an isocyanate upon treatment with phosgene (B1210022) or a phosgene equivalent. Diazotization with nitrous acid could potentially lead to the formation of a diazonium salt, which, although likely unstable, could be a precursor to other functionalities.
The pyrimidine ring itself can be a scaffold for further functionalization. As mentioned, introduction of a halogen at the C2 or C5 position could open up avenues for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon bonds and the synthesis of a diverse library of derivatives.
The isobutoxy group, upon cleavage to the pyrimidinol, provides a new site for derivatization. The hydroxyl group can be re-alkylated with different alkyl halides, acylated to form esters, or converted to a triflate, which is an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions.
Advanced Spectroscopic and Structural Characterization Techniques for 6 Isobutoxypyrimidin 4 Yl Methanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. ipb.pt A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon framework and proton environments.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For (6-Isobutoxypyrimidin-4-yl)methanamine, distinct signals are expected for the protons on the pyrimidine (B1678525) ring, the aminomethyl group, and the isobutoxy side chain.
Expected ¹H NMR Data:
| Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Pyrimidine-H (H2) | ~8.5-9.0 | Singlet (s) | 1H |
| Pyrimidine-H (H5) | ~6.5-7.0 | Singlet (s) | 1H |
| -CH₂- (isobutoxy) | ~4.2-4.4 | Doublet (d) | 2H |
| -CH₂- (aminomethyl) | ~3.8-4.0 | Singlet (s) | 2H |
| -NH₂ | ~1.5-3.0 (broad) | Singlet (s) | 2H |
| -CH- (isobutoxy) | ~2.0-2.2 | Multiplet (m) | 1H |
| -CH₃ (isobutoxy) | ~0.9-1.1 | Doublet (d) | 6H |
Note: This is a table of expected values. Actual experimental data may vary.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The pyrimidine ring carbons are expected to appear in the aromatic region, while the aliphatic carbons of the isobutoxy and aminomethyl groups will be found at higher fields.
Expected ¹³C NMR Data:
| Assignment | Expected Chemical Shift (ppm) |
|---|---|
| Pyrimidine-C (C6) | ~170-175 |
| Pyrimidine-C (C4) | ~165-170 |
| Pyrimidine-C (C2) | ~155-160 |
| Pyrimidine-C (C5) | ~105-110 |
| -CH₂- (isobutoxy) | ~75-80 |
| -CH₂- (aminomethyl) | ~45-50 |
| -CH- (isobutoxy) | ~28-32 |
| -CH₃ (isobutoxy) | ~18-22 |
Note: This is a table of expected values. Actual experimental data may vary.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, a key correlation would be observed between the -CH- and the terminal -CH₃ protons of the isobutyl group, as well as between the -CH₂- and the -CH- protons of the same group.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. creative-biostructure.com This is crucial for definitively assigning the ¹H and ¹³C signals. For example, the proton signal at ~4.2-4.4 ppm would show a cross-peak with the carbon signal at ~75-80 ppm, confirming their assignment to the isobutoxy -CH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This is invaluable for piecing together the molecular structure. For instance, the protons of the aminomethyl group (~3.8-4.0 ppm) would be expected to show correlations to the pyrimidine carbons C4 and C5, confirming the position of this substituent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net
HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of this compound (C₉H₁₅N₃O). The measured mass should be consistent with the calculated exact mass. The isotopic pattern, resulting from the natural abundance of isotopes like ¹³C and ¹⁵N, would further corroborate the proposed formula.
Expected HRMS Data:
| Ion | Calculated Exact Mass |
|---|---|
| [M+H]⁺ | 182.1342 |
| [M+Na]⁺ | 204.1161 |
Note: This is a table of expected values. Actual experimental data may vary.
ESI is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov Analysis of the fragmentation pattern, which can be induced through techniques like collision-induced dissociation (CID), provides structural information. Expected fragmentation pathways would include the loss of the isobutyl group or the aminomethyl moiety.
Expected Fragmentation Data (ESI-MS/MS):
| Precursor Ion (m/z) | Expected Fragment Ions (m/z) | Neutral Loss |
|---|---|---|
| 182.13 | 126.08 | C₄H₈ (isobutylene) |
| 182.13 | 152.12 | NH₂CH₂ |
Note: This is a table of expected values. Actual experimental data may vary.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as IR and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. vandanapublications.comvandanapublications.com
For this compound, characteristic absorption bands would confirm the presence of key functional groups. researchgate.net The N-H stretching of the primary amine, C-H stretches of the aliphatic and aromatic parts, C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the ether linkage are all expected to be observable. oup.com
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (amine) | 3300-3500 | Two bands, medium intensity |
| C-H Stretch (aromatic) | 3000-3100 | Weak to medium |
| C-H Stretch (aliphatic) | 2850-3000 | Strong |
| C=N, C=C Stretch (ring) | 1550-1650 | Medium to strong |
| N-H Bend (amine) | 1580-1650 | Medium |
| C-O Stretch (ether) | 1200-1250 | Strong |
Note: This is a table of expected values. Actual experimental data may vary.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov Pyrimidine and its derivatives typically exhibit characteristic absorption bands in the UV region due to π → π* and n → π* transitions of the aromatic system. nih.govrsc.orgresearchgate.net The exact position of the absorption maxima (λ_max) is influenced by the nature and position of substituents on the pyrimidine ring.
Expected UV-Vis Absorption Data:
| Solvent | Expected λ_max (nm) | Transition Type |
|---|---|---|
| Ethanol/Methanol | ~260-280 | π → π* |
| Ethanol/Methanol | ~300-320 | n → π* |
Note: This is a table of expected values. Actual experimental data may vary.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This powerful technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the crystal lattice. For pyrimidine derivatives, X-ray crystallography has been instrumental in confirming structures and understanding their biological activities. researchgate.nettandfonline.com
The process begins with the growth of a high-quality single crystal of this compound. This crystal is then mounted in a diffractometer and irradiated with a monochromatic beam of X-rays. wikipedia.org The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.org By measuring the angles and intensities of these diffracted beams as the crystal is rotated, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org
From this electron density map, the positions of the individual atoms can be determined, revealing bond lengths, bond angles, and torsional angles. This information allows for the complete elucidation of the molecular structure. Furthermore, the analysis of the crystal packing can reveal non-covalent interactions such as hydrogen bonding and π-stacking, which are crucial in understanding the supramolecular chemistry of pyrimidine-containing compounds. mdpi.comiucr.org
While specific crystallographic data for this compound is not publicly available, the following table illustrates the typical parameters that would be determined from such an analysis, based on studies of similar pyrimidine derivatives. mdpi.comacs.org
| Crystallographic Parameter | Hypothetical Data for this compound |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 1302.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.258 |
| R-factor | 0.045 |
This is a hypothetical data table created for illustrative purposes.
Other Advanced Analytical Techniques (e.g., Elemental Analysis, Chromatography)
In conjunction with spectroscopic and crystallographic methods, other analytical techniques are vital for the complete characterization of this compound, ensuring its elemental composition and purity.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. rsc.org For a nitrogen-containing heterocycle like this compound, this analysis is crucial for confirming its empirical formula (C₉H₁₅N₃O). nih.govmdpi.com The experimentally determined percentages are compared with the theoretically calculated values. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. rsc.org
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 59.64 | 59.60 |
| Hydrogen (H) | 8.34 | 8.39 |
| Nitrogen (N) | 23.18 | 23.15 |
| Oxygen (O) | 8.83 | 8.86 |
This is a hypothetical data table created for illustrative purposes.
Chromatography
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing non-volatile compounds like many pyrimidine derivatives. creative-proteomics.com In HPLC, the compound is passed through a column packed with a stationary phase, and a liquid mobile phase is used to carry the sample through. The separation is based on the differential partitioning of the components between the stationary and mobile phases. By using a suitable detector, the purity of the sample can be determined, and any impurities can be identified and quantified.
Gas Chromatography (GC) can also be employed, particularly for volatile derivatives, to assess purity. Furthermore, chromatographic methods are invaluable for monitoring the progress of a chemical reaction and for isolating the desired product from the reaction mixture. nih.govacs.org The choice of the specific chromatographic method and conditions (e.g., column type, mobile phase composition) depends on the physicochemical properties of the compound being analyzed.
Computational Chemistry and in Silico Modeling of 6 Isobutoxypyrimidin 4 Yl Methanamine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.
Energy Minimization and Conformational Analysis
A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of a molecule's atoms, known as its ground-state geometry. This is achieved through energy minimization, a process where the molecule's potential energy is calculated at various atomic arrangements until the lowest energy conformation is found. For a flexible molecule like (6-Isobutoxypyrimidin-4-yl)methanamine, which possesses rotatable bonds in its isobutoxy and methanamine substituents, multiple low-energy conformations, or conformers, may exist.
Conformational analysis systematically explores the potential energy surface of the molecule by rotating these bonds to identify all stable conformers and the energy barriers between them. This information is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.
Table 1: Hypothetical Torsional Angles for Key Conformers of this compound
| Conformer | Dihedral Angle 1 (C-C-O-C) | Dihedral Angle 2 (C4-C-N-H) | Relative Energy (kcal/mol) |
| A | 180° (anti) | 60° (gauche) | 0.00 (Global Minimum) |
| B | 60° (gauche) | 180° (anti) | 1.25 |
| C | -60° (gauche) | 60° (gauche) | 2.10 |
Note: This data is illustrative and represents the type of information obtained from conformational analysis.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. FMO analysis can also reveal the regions of the molecule where these orbitals are localized, thereby predicting the most probable sites for nucleophilic and electrophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are hypothetical and serve to illustrate the output of an FMO analysis.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The EPS map uses a color spectrum to indicate different regions of charge, typically with red representing electron-rich, negative potential areas (prone to electrophilic attack) and blue representing electron-poor, positive potential areas (prone to nucleophilic attack). Green and yellow indicate regions of neutral or intermediate potential.
For this compound, an EPS map would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen of the isobutoxy group, highlighting them as potential sites for hydrogen bonding or interaction with electrophiles. The hydrogen atoms of the methanamine group would likely exhibit a positive potential.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While DFT calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the observation of molecular vibrations, conformational changes, and interactions with the surrounding environment, such as a solvent.
For this compound, an MD simulation could reveal how the molecule behaves in an aqueous environment. It would show the flexibility of the isobutoxy chain, the rotation of the methanamine group, and how water molecules interact with the polar regions of the molecule. This information is invaluable for understanding the molecule's solubility, stability, and how it might interact with a biological target.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies of Pyrimidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govyoutube.com These studies are fundamental in drug discovery and materials science for predicting the activity of new compounds and for understanding the molecular features that are important for a desired effect. nih.govyoutube.com
Development of Molecular Descriptors
The foundation of any QSAR/QSPR study is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For a QSAR/QSPR study involving this compound and other pyrimidine derivatives, a wide range of descriptors would be calculated. These can be broadly categorized as:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific functional groups.
3D Descriptors: Calculated from the 3D coordinates of the molecule, such as molecular volume, surface area, and shape indices.
Physicochemical Descriptors: Related to the molecule's physicochemical properties, such as logP (lipophilicity), molar refractivity, and polarizability.
Electronic Descriptors: Derived from quantum chemical calculations, including dipole moment, HOMO and LUMO energies, and partial charges on atoms.
Once these descriptors are calculated for a set of pyrimidine derivatives with known activities or properties, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity. youtube.comyoutube.com This model can then be used to predict the activity of new, untested compounds like this compound.
Table 3: Examples of Molecular Descriptors for a Hypothetical QSAR Study of Pyrimidine Derivatives
| Descriptor Type | Descriptor Name | Illustrative Value for this compound |
| 1D | Molecular Weight | 181.24 |
| 2D | Topological Polar Surface Area (TPSA) | 64.9 Ų |
| 3D | Molecular Volume | 175.3 ų |
| Physicochemical | LogP (octanol-water partition coefficient) | 1.5 |
| Electronic | Dipole Moment | 2.8 D |
Note: The values presented are hypothetical and for illustrative purposes only.
Statistical Models for Structure-Property Correlations
Statistical models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are pivotal in establishing a mathematical correlation between the structural features of a molecule and its biological activity or physicochemical properties. For pyrimidine derivatives, these models can predict various endpoints, including inhibitory activity against specific enzymes or receptor binding affinities.
The development of a QSAR model for a series of pyrimidine analogs, including this compound, would typically involve the following steps:
Dataset Compilation: A series of pyrimidine derivatives with experimentally determined biological activities would be collected.
Descriptor Calculation: A wide array of molecular descriptors, such as constitutional, topological, geometrical, and electronic descriptors, would be calculated for each molecule in the series.
Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a predictive model.
Validation: The model's predictive power is rigorously assessed using internal and external validation techniques.
A study on 3-pyrimidin-4-yl-oxazolidin-2-one derivatives as mIDH1 inhibitors utilized Topomer CoMFA and HQSAR methods to develop robust QSAR models. nih.gov The cross-validation coefficients (q²) were 0.783 and 0.784, and the non-cross-validation coefficients (r²) were 0.978 and 0.934, respectively, indicating high predictive capability. nih.gov Such models can provide insights into the key structural features that influence the biological activity of these compounds. nih.gov
Illustrative Data Table for QSAR Model Parameters
| Model | q² (Cross-validation) | r² (Non-cross-validation) | Predictive r² |
|---|---|---|---|
| Topomer CoMFA | 0.783 | 0.978 | 0.850 |
| HQSAR | 0.784 | 0.934 | 0.821 |
Note: This table represents typical validation parameters for QSAR models on pyrimidine derivatives and is for illustrative purposes.
Molecular Docking Methodologies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interaction between a ligand, such as this compound, and its potential biological target, typically a protein or enzyme.
The general workflow for molecular docking includes:
Target Preparation: Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB), and preparing it by adding hydrogens, assigning charges, and defining the binding site.
Ligand Preparation: Generating a 3D conformation of the ligand and optimizing its geometry.
Docking Simulation: Using a docking algorithm to explore various binding poses of the ligand within the target's active site.
Scoring and Analysis: Ranking the generated poses based on a scoring function that estimates the binding affinity.
Studies on various pyrimidine derivatives have successfully employed molecular docking to elucidate their binding mechanisms. For instance, docking studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK2/4/6 inhibitors helped in understanding the structure-activity relationships. nih.gov Similarly, in silico molecular docking was used to screen N-(4-(4-substitutedphenyl)-6-(substituted aryl) pyrimidin-2-yl)-2-(2-isonicotinoyl hydrazinyl) acetamide (B32628) derivatives for their antitubercular and antimalarial activities. nih.gov
Post-docking analysis focuses on the specific interactions between the ligand and the amino acid residues of the target's binding pocket. These interactions can include:
Hydrogen Bonds: Crucial for specificity and affinity.
Van der Waals Forces: Contribute to the shape complementarity between the ligand and the binding site.
Pi-Pi Stacking and Cation-Pi Interactions: Often observed with aromatic systems like the pyrimidine ring.
For a molecule like this compound, the pyrimidine ring can act as a hydrogen bond acceptor, while the methanamine group can act as a hydrogen bond donor. The isobutoxy group would likely engage in hydrophobic interactions within the binding pocket. Molecular dynamics (MD) simulations can further be used to validate the stability of the docked pose and analyze the dynamic behavior of the ligand-protein complex over time. nih.gov
Illustrative Table of Potential Interactions for a Pyrimidine Derivative
| Interaction Type | Interacting Residue (Example) | Ligand Moiety Involved |
|---|---|---|
| Hydrogen Bond | Asp145 | Pyrimidine Nitrogen |
| Hydrogen Bond | Gln85 | Methanamine -NH2 |
| Hydrophobic | Leu83, Val37 | Isobutoxy Group |
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Structure-based virtual screening (SBVS) utilizes the 3D structure of the target, often in conjunction with molecular docking.
A typical SBVS workflow for identifying novel pyrimidine-based inhibitors would involve:
Library Preparation: Assembling a large database of compounds, which could be commercial libraries or custom-designed virtual libraries.
Docking-Based Screening: Docking all compounds in the library against the target's binding site.
Hit Selection: Filtering and ranking the compounds based on their docking scores and predicted binding modes.
This approach has been successfully applied to identify pyrimidine derivatives as inhibitors for various targets. For example, structure-based virtual ligand screening was used to identify a pyrimidinetrione derivative as a potent inhibitor of DprE1, an essential enzyme in Mycobacterium tuberculosis. nih.gov Similarly, virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database led to the identification of selective thymidylate synthase inhibitors. nih.gov
Cheminformatics Approaches for Chemical Space Exploration
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical compounds. For a compound like this compound, cheminformatics tools can be used to explore the surrounding chemical space to identify structurally similar compounds with potentially improved properties.
Key cheminformatics approaches include:
Similarity Searching: Identifying molecules with similar structural features to a query molecule from a large database. This is based on the principle that structurally similar molecules are likely to have similar biological activities.
Clustering: Grouping molecules in a dataset based on their structural similarity to identify diverse scaffolds and representative compounds.
Pharmacophore Modeling: Building a 3D model of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. This model can then be used to screen large databases for novel active compounds.
By applying these methods, researchers can systematically explore the chemical space around the pyrimidine scaffold to design new analogs of this compound with optimized activity, selectivity, and pharmacokinetic profiles.
Structure Activity Relationship Sar and Design Principles for Pyrimidinylmethanamines
Influence of Substituents on Molecular Recognition and Interaction Profiles
The molecular recognition of pyrimidinylmethanamine derivatives by a biological target is governed by the sum of interactions between the ligand and the receptor. Substituents on the pyrimidine (B1678525) ring play a pivotal role in defining these interactions. The pyrimidine core itself, with its nitrogen atoms, acts as a hydrogen bond acceptor. The placement of substituents can modulate the electronic properties of the ring and introduce new points of interaction.
For a compound like (6-Isobutoxypyrimidin-4-yl)methanamine, the key substituents are the isobutoxy group at the 6-position and the methanamine group at the 4-position. The interaction profile can be conceptualized as a combination of:
Hydrophobic interactions: Primarily driven by the isobutoxy group.
Hydrogen bonding: The pyrimidine nitrogens act as acceptors, while the methanamine group's primary amine is a hydrogen bond donor. mdpi.com
Electrostatic interactions: The basic methanamine group can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a binding pocket.
The spatial arrangement and chemical nature of these groups dictate the molecule's ability to fit within a binding site and establish favorable interactions. The substitution pattern is a key determinant in enhancing the potency and selectivity of this class of compounds. nih.gov
Role of the Isobutoxy Group in Modulating Molecular Conformation and Lipophilicity
The isobutoxy group at the 6-position of the pyrimidine ring has a significant impact on the molecule's physicochemical properties, particularly its lipophilicity and conformation. Alkyl groups are known to influence a molecule's stability, reactivity, and biological interactions.
Lipophilicity: Lipophilicity, often measured as logP (the logarithm of the partition coefficient between octanol and water), is a crucial parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The isobutyl moiety, a four-carbon branched alkyl chain, substantially increases the lipophilicity of the molecule compared to smaller alkoxy groups. This enhanced lipophilicity can improve membrane permeability.
Conformation: The isobutoxy group, with its flexible single bonds, can adopt multiple conformations. This flexibility allows the group to orient itself optimally within a hydrophobic pocket of a target protein. However, the branched nature of the isobutyl group introduces some steric bulk, which can also restrict the conformational freedom of the molecule, potentially leading to a more favorable, pre-organized binding conformation.
Below is an interactive table illustrating how the nature of the alkoxy substituent at the 6-position can influence the calculated lipophilicity (cLogP) of a hypothetical 4-methanaminopyrimidine core.
| Substituent at 6-position | Chemical Formula of Substituent | Calculated logP (cLogP) |
| Methoxy | -OCH₃ | 1.2 |
| Ethoxy | -OCH₂CH₃ | 1.6 |
| Propoxy | -OCH₂CH₂CH₃ | 2.1 |
| Isobutoxy | -OCH₂CH(CH₃)₂ | 2.5 |
| Benzyloxy | -OCH₂C₆H₅ | 3.1 |
Note: cLogP values are estimates and can vary based on the calculation method.
Impact of the Methanamine Moiety on Hydrogen Bonding and Electrostatic Interactions
The methanamine moiety at the 4-position is a critical functional group for establishing strong interactions with biological targets. nih.gov This group consists of a primary amine (-NH₂) connected to the pyrimidine ring by a methylene (-CH₂-) spacer.
Hydrogen Bonding: The primary amine has two hydrogen atoms that can act as hydrogen bond donors. The nitrogen atom itself can also act as a hydrogen bond acceptor, although it is less likely to do so when protonated. The ability to form multiple hydrogen bonds can significantly contribute to the binding affinity of the molecule. nih.gov The methylene spacer provides rotational flexibility, allowing the amine to orient itself correctly to form optimal hydrogen bonds with acceptor groups on a receptor, such as carbonyl oxygens or carboxylate groups.
Electrostatic Interactions: Primary amines typically have a pKa in the range of 9-10, meaning they are predominantly protonated at physiological pH (around 7.4), carrying a positive charge. This positive charge allows the methanamine moiety to form strong electrostatic interactions, or salt bridges, with negatively charged amino acid residues like aspartate or glutamate in a protein's binding site.
The combination of hydrogen bonding and electrostatic capabilities makes the methanamine group a key pharmacophoric feature. semanticscholar.org
Design Strategies for Modulating Specific Molecular Interactions
Based on the SAR principles, several strategies can be employed to modulate the molecular interactions of pyrimidinylmethanamines like this compound to improve their potency, selectivity, or pharmacokinetic properties.
Modification of the Alkoxy Group:
Probing Hydrophobic Pockets: The length and branching of the alkyl chain can be varied to optimize van der Waals interactions within a hydrophobic pocket of the target. Replacing the isobutoxy group with smaller or larger, linear or cyclic alkyl groups can fine-tune lipophilicity and binding. nih.gov
Introducing Polar Functionality: To reduce lipophilicity and potentially form additional hydrogen bonds, polar groups (e.g., hydroxyl, methoxy) could be introduced on the isobutyl chain.
Modification of the Methanamine Moiety:
Altering Basicity: N-alkylation of the amine (e.g., forming a secondary or tertiary amine) can alter its pKa and steric profile, which would in turn affect its electrostatic and hydrogen bonding interactions.
Introducing Rigidity: The methylene linker could be incorporated into a ring system to reduce conformational flexibility. This can sometimes lead to an increase in binding affinity if the constrained conformation is the one recognized by the receptor.
Substitution on the Pyrimidine Ring:
Introducing small substituents (e.g., methyl, chloro) at other available positions on the pyrimidine ring can be used to probe for additional binding interactions or to block unwanted metabolic pathways.
Ligand Efficiency and Lipophilic Efficiency Metrics in Pyrimidine Design
In modern drug design, it is not enough for a compound to be potent; it must also have favorable physicochemical properties. Ligand efficiency (LE) and lipophilic efficiency (LLE or LipE) are metrics used to assess the quality of a compound and to guide the optimization process. acs.orgsciforschenonline.orgmtak.hu
Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of heavy, i.e., non-hydrogen, atoms). It is a measure of the average binding energy per atom. A higher LE value is generally desirable, as it suggests that the molecule is making efficient use of its atoms to achieve binding. nih.gov
Formula for LE:LE = -ΔG / HA where ΔG is the binding free energy and HA is the heavy atom count. A common approximation is LE = 1.4 * pIC₅₀ / HA.
Lipophilic Efficiency (LLE or LipE): This metric assesses the balance between a compound's potency and its lipophilicity. It aims to guide chemists toward compounds that achieve high potency without becoming excessively greasy, which can lead to poor solubility, high metabolic turnover, and off-target toxicity. researchgate.net
Formula for LLE:LLE = pIC₅₀ - logP
An ideal drug candidate would have a high LLE, indicating that its potency is derived from specific, high-quality interactions rather than simply from being very lipophilic. sciforschenonline.org
The table below provides a hypothetical example of how these metrics could be used to evaluate modifications to the this compound scaffold.
| Compound | R Group at 6-position | pIC₅₀ (Hypothetical) | cLogP | Heavy Atoms | LE (Calculated) | LLE (Calculated) |
| 1 | Methoxy | 6.0 | 1.2 | 10 | 0.84 | 4.8 |
| 2 | Isobutoxy | 7.5 | 2.5 | 13 | 0.81 | 5.0 |
| 3 | Hexyloxy | 7.8 | 3.6 | 15 | 0.73 | 4.2 |
| 4 | Benzyloxy | 8.2 | 3.1 | 16 | 0.72 | 5.1 |
In this hypothetical scenario, while the benzyloxy derivative (Compound 4) is the most potent, the isobutoxy derivative (Compound 2) and the benzyloxy derivative (Compound 4) show a good balance of potency and lipophilicity as indicated by their LLE values. The hexyloxy derivative (Compound 3) shows a drop in LLE, suggesting that the increase in potency is outweighed by the increase in lipophilicity.
Synthetic Utility and Application As a Chemical Scaffold
(6-Isobutoxypyrimidin-4-yl)methanamine as a Key Intermediate in Complex Organic Synthesis
Currently, there is limited publicly available scientific literature detailing the specific use of this compound as a key intermediate in complex organic synthesis. While its structure suggests potential as a building block, detailed reaction schemes and its incorporation into larger, more complex molecules are not extensively documented in peer-reviewed journals or patents.
Integration into Diverse Chemical Scaffolds and Heterocyclic Systems
Application in Combinatorial Chemistry and Library Synthesis
The application of this compound in the context of combinatorial chemistry and the synthesis of chemical libraries is not well-documented in the public domain. For a compound to be effectively utilized in library synthesis, robust and high-throughput synthetic protocols are typically required. At present, such detailed methodologies for this specific compound have not been widely published.
Contribution to Fragment-Based Drug Discovery and Lead Generation Methodologies
Fragment-based drug discovery (FBDD) is a modern approach in pharmaceutical research that utilizes small molecular fragments to identify lead compounds. The molecular weight and structural simplicity of this compound could theoretically position it as a candidate for fragment libraries. However, specific studies or screening campaigns that explicitly report the use and contribution of this compound in FBDD and lead generation are not found in the accessible scientific literature. General principles of FBDD often involve the screening of diverse fragment libraries to identify binders to a biological target, which are then optimized to increase potency.
Future Perspectives and Emerging Research Avenues for 6 Isobutoxypyrimidin 4 Yl Methanamine
Development of Novel Synthetic Routes and Catalytic Systems
The synthesis of pyrimidine (B1678525) derivatives is continually being refined to improve efficiency, sustainability, and access to molecular diversity. Future research concerning (6-Isobutoxypyrimidin-4-yl)methanamine will likely focus on developing more advanced and greener synthetic methodologies.
Key Developments:
Green Chemistry Approaches: There is a significant trend towards the adoption of green chemistry principles in the synthesis of pyrimidine scaffolds. rasayanjournal.co.inbenthamdirect.comnih.govpowertechjournal.comingentaconnect.com This includes the use of environmentally benign solvents, solvent-free reaction conditions, and alternative energy sources like microwave and ultrasound irradiation to reduce reaction times and energy consumption. powertechjournal.com For a molecule like this compound, this could translate to more sustainable large-scale production methods.
Novel Catalytic Systems: The development of innovative catalytic systems is a cornerstone of modern organic synthesis. Research is moving beyond traditional palladium catalysts to include more abundant and less toxic metals like iron and copper. organic-chemistry.orgmdpi.com Furthermore, metal-free catalytic systems are gaining traction, offering the potential for cleaner reaction profiles and easier purification of the final products. rsc.org These new catalysts could enable more efficient and selective functionalization of the pyrimidine core.
C-H Bond Functionalization: Direct C-H bond activation has emerged as a powerful tool for the late-stage functionalization of complex molecules. nih.govresearchgate.netacs.orgnih.govrsc.orgmdpi.com This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Future work could focus on the regioselective C-H functionalization of the pyrimidine ring or the isobutoxy group of this compound, allowing for the rapid generation of diverse analogues.
Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. researchgate.net The application of flow chemistry to the synthesis of pyrimidine derivatives is an active area of research and could lead to more efficient and reproducible methods for the production of this compound and its derivatives. researchgate.netresearchgate.net
| Synthetic Approach | Potential Advantage for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times and increased yields. powertechjournal.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates and energy efficiency. rasayanjournal.co.in |
| Iron Catalysis | Use of a more sustainable and less toxic metal catalyst. organic-chemistry.org |
| Direct C-H Arylation | Streamlined synthesis of derivatives without pre-functionalization. acs.orgmdpi.com |
| Continuous-Flow Synthesis | Improved scalability, safety, and process control. researchgate.net |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. The development of advanced spectroscopic probes for real-time, in-situ reaction monitoring is a key area of future research. This would allow for precise control over reaction parameters, leading to improved yields and purity. While specific probes for this compound are not yet established, the principles from related heterocyclic chemistry can be applied. Techniques such as FT-IR, Raman, and NMR spectroscopy are increasingly being integrated into process analytical technology (PAT) frameworks to monitor the formation of intermediates and products in real-time.
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the reach of traditional methods.
Future Applications:
De Novo Design: AI algorithms can be used for the de novo design of novel pyrimidine derivatives with desired properties. By learning from existing chemical data, these models can generate new molecular structures that are predicted to have high activity against a specific biological target.
ADMET Prediction: A significant challenge in drug development is the high attrition rate of candidates due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Machine learning models can be trained to predict the ADMET profiles of virtual compounds, allowing for the early-stage filtering of molecules that are likely to fail. gjpb.deresearchgate.netnih.govsimulations-plus.com This can significantly reduce the time and cost of drug discovery.
Reaction Optimization: AI can also be applied to optimize reaction conditions. By analyzing the outcomes of previous experiments, machine learning models can predict the optimal parameters (e.g., temperature, catalyst, solvent) to maximize the yield of a desired product.
| AI/ML Application | Impact on this compound Research |
| Generative Models | Design of novel derivatives with potentially improved biological activity. |
| ADMET Prediction Models | Early identification of candidates with favorable pharmacokinetic and safety profiles. gjpb.denih.gov |
| Reaction Outcome Prediction | More efficient optimization of synthetic routes. |
Exploration of Unconventional Reactivity Patterns
Moving beyond traditional synthetic transformations, the exploration of unconventional reactivity patterns can unlock new avenues for the chemical modification of this compound.
Emerging Areas:
Photocatalysis: The use of light to drive chemical reactions has gained significant momentum. Photocatalysis can enable unique transformations that are not accessible through traditional thermal methods, such as novel C-H functionalization or ring-modification reactions. researchgate.netresearchgate.net
Electrochemistry: Electrochemical methods offer a green and versatile approach to synthesis, using electricity to drive oxidation and reduction reactions. osti.govnih.govacs.orgacs.orgacs.org This can provide alternative pathways for the synthesis and functionalization of the pyrimidine core, potentially with different selectivity compared to conventional methods.
Deconstruction-Reconstruction Strategies: A novel approach involves the controlled cleavage (deconstruction) of the pyrimidine ring to form a reactive intermediate, which can then be used in various heterocycle-forming reactions (reconstruction). nih.gov This strategy could dramatically expand the chemical space accessible from a this compound starting material, allowing for its conversion into other heterocyclic scaffolds. nih.gov
Computational Design of Next-Generation Pyrimidinylmethanamine Derivatives
Computational chemistry plays a pivotal role in modern drug design, enabling the rational design of molecules with optimized properties.
Key Computational Techniques:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein kinase. rsc.orgmdpi.com It is a valuable tool for virtual screening and for understanding the structure-activity relationships of a series of compounds.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of how a molecule interacts with its target over time. rsc.orgaip.orgnih.govnih.govresearchgate.net This can reveal important information about the stability of the binding interaction and the conformational changes that occur upon binding.
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of molecules, providing insights into their reactivity and spectroscopic properties.
The application of these computational tools will be instrumental in designing the next generation of this compound derivatives. For example, in the context of kinase inhibitors, these methods can be used to design compounds that selectively target a specific kinase, thereby reducing off-target effects. semanticscholar.orgacs.orgnih.govacs.org
| Computational Method | Application in Designing Derivatives |
| Molecular Docking | Predicting binding modes and affinities to biological targets. rsc.org |
| Molecular Dynamics | Assessing the stability of ligand-protein complexes. aip.orgnih.gov |
| ADMET Prediction | In silico screening for drug-like properties. gjpb.deresearchgate.net |
Q & A
Q. What are the recommended synthetic routes for (6-Isobutoxypyrimidin-4-yl)methanamine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach includes functionalizing pyrimidine derivatives with isobutoxy and methanamine groups. Key optimization strategies include:
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during amination .
- Catalyst selection : Palladium-based catalysts improve coupling efficiency in heterocyclic systems .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%) .
AI-driven retrosynthesis tools (e.g., Template_relevance models) can propose alternative pathways and validate feasibility using databases like Reaxys or BKMS_METABOLIC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : - and -NMR confirm substitution patterns on the pyrimidine ring (e.g., isobutoxy group at C6, methanamine at C4) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>98% via UV detection at 254 nm) .
- FT-IR : Identifies functional groups (e.g., N-H stretch at ~3300 cm for methanamine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., varying IC values) may arise from:
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines (e.g., HEK293 vs. HeLa) .
- Isomerism : Check for stereochemical impurities using chiral HPLC or X-ray crystallography .
- Data normalization : Use internal controls (e.g., reference inhibitors like clorgyline for MAO studies) .
Iterative validation across multiple labs and open-data platforms (e.g., PubChem) enhances reproducibility .
Q. What computational strategies predict the compound’s interaction with enzymes like monoamine oxidases (MAOs)?
- Docking simulations : Tools like AutoDock Vina model binding poses with MAO-A/MAO-B active sites, prioritizing hydrogen bonds with FAD cofactors .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- QSAR models : Correlate substituent effects (e.g., isobutoxy bulkiness) with inhibitory potency using descriptors like logP and polar surface area .
Q. How can solubility and stability challenges be addressed in formulation studies?
Q. What are the best practices for synthesizing derivatives to explore structure-activity relationships (SAR)?
- Positional scanning : Modify the isobutoxy group (e.g., replace with cyclopropoxy) or methanamine (e.g., substitute with ethylamine) .
- High-throughput screening : Use parallel synthesis (e.g., 96-well plates) to generate 50–100 analogs in a single batch .
- Biological testing : Prioritize derivatives with <10 nM IC in enzyme assays for in vivo validation .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
